molecular formula C21H27NO2 B14076892 1-(Diethylamino)propan-2-yl diphenylacetate

1-(Diethylamino)propan-2-yl diphenylacetate

Cat. No.: B14076892
M. Wt: 325.4 g/mol
InChI Key: QRIJLHKJNFTDDV-UHFFFAOYSA-N
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Description

1-(Diethylamino)propan-2-yl diphenylacetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a diethylamino group and a diphenylacetate moiety. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)propan-2-yl diphenylacetate typically involves the reaction of diethylamine with 2-chloropropan-1-ol to form 1-(diethylamino)propan-2-ol. This intermediate is then reacted with diphenylacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylamino)propan-2-yl diphenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Diethylamino)propan-2-yl diphenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of 1-(Diethylamino)propan-2-yl diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with active sites, while the diphenylacetate moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(Diethylamino)propan-2-yl diphenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile and valuable compound.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

1-(diethylamino)propan-2-yl 2,2-diphenylacetate

InChI

InChI=1S/C21H27NO2/c1-4-22(5-2)16-17(3)24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20H,4-5,16H2,1-3H3

InChI Key

QRIJLHKJNFTDDV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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